molecular formula C12H27N3O2 B2471473 {3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester CAS No. 87530-14-1

{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester

Cat. No.: B2471473
CAS No.: 87530-14-1
M. Wt: 245.367
InChI Key: FXXUDMOOSAJDHQ-UHFFFAOYSA-N
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Description

“{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C12H27N3O2 . It is also known by other names such as Carbamic acid, N-[3-[(3-aminopropyl)methylamino]propyl]-, 1,1-dimethylethyl ester .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is 245.36200 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Intramolecular α-Amidoalkylation Reactions : This compound is used in the synthesis of amines and succinimides, demonstrating its utility in complex organic synthesis processes (Garcia et al., 2006).

  • Synthetic and Crystallographic Studies : The compound, in a slightly modified form, has been characterized using techniques like FT-NMR, FT-IR spectroscopy, and X-ray diffraction, indicating its importance in structural chemistry and materials science (Kant et al., 2015).

  • Asymmetric Synthesis : It is used in the synthesis of asymmetric compounds like tert-Butyl phenyl(phenylsulfonyl)methylcarbamate, highlighting its role in the creation of chiral molecules, which are crucial in drug development (Yang et al., 2009).

  • Peptide Synthesis : The compound finds application in the synthesis of peptides, as indicated by its use in the synthesis of C-glycosyl amino acids and related compounds. This aspect is vital for pharmaceutical research and biotechnology (Chambers et al., 2005).

  • N-Methylation of Carbamate Derivatives : It is involved in the N-methylation of carbamate derivatives of α-amino acids, a process important in medicinal chemistry for modifying the properties of drug molecules (Easton et al., 1991).

  • Enzyme-Catalyzed Reactions : The compound is used in enzyme-catalyzed transacylation reactions, signifying its importance in enzymology and bioorganic chemistry (Widmer et al., 1980).

Mechanism of Action

Properties

IUPAC Name

tert-butyl N-[3-[3-aminopropyl(methyl)amino]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3O2/c1-12(2,3)17-11(16)14-8-6-10-15(4)9-5-7-13/h5-10,13H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXUDMOOSAJDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(C)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87530-14-1
Record name tert-butyl N-{3-[(3-aminopropyl)(methyl)amino]propyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into 180 ml of water, was dissolved 150 g of bis(3-aminopropyl)methylamine followed by 53 g of triethylamine. To the solution, while being cooled in ice and stirred, was added portionwise a solution of 83 g (1/3 equivalent) of 4,6-dimethyl-2-tert-butoxycarbonylthiopyrimidine in 200 ml of dioxane. The mixture was allowed to react at room temperature for 5 hours. The reaction mixture was stripped of the dioxane and triethyl amine by disillation under reduced pressure. The residue was adjusted to pH 2 with 6N hydrochloric acid and washed with chloroform. The aquoues layer was adjusted to pH 13.5 with sodium hydroxide and extracted with chloroform. The chloroform layer was dried over sodium sulfate and freed from the solvent by distillation under reduced pressure to yield 60 g (24% yield) of (3-tert-butoxycarbonylaminopropyl)-(3-aminopropyl)methylamine (BOC-APMP).
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
53 g
Type
solvent
Reaction Step Six

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